1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

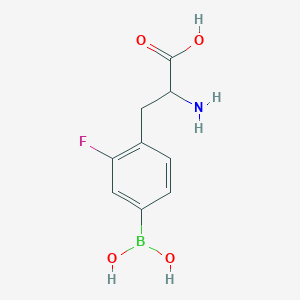

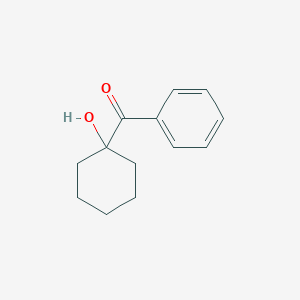

“1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine” is a chemical compound with the molecular formula C7H10ClN3S . Its IUPAC name is this compound .

Molecular Structure Analysis

The molecular weight of “this compound” is 203.7 . The InChI code for this compound is 1S/C7H10ClN3S/c8-6-7(10-12-9-6)11-4-2-1-3-5-11/h1-5H2 .Scientific Research Applications

Synthesis of Non-Ionic Surfactants and Biological Activities

A series of novel scaffolds, including Thiadiazolyl Piperidine, were synthesized from stearic acid, which is cheap, available, and biologically active. These compounds were further converted into nonionic surfactants by the addition of propylene oxide. The synthesized non-ionic surfactants exhibited notable physico-chemical and surface properties, and their biodegradability was evaluated. Additionally, the antimicrobial activities of these compounds were assessed in vitro against various strains of gram-positive and gram-negative bacteria and fungi (Abdelmotaal Abdelmajeid, M. S. Amine, & Reda M. A. Hassan, 2017).

Anti-Arrhythmic Activity

Thiadiazole derivatives, incorporating piperidine, were synthesized and evaluated for their anti-arrhythmic activity. The process involved the reaction of specific thiosemicarbazide with hydrazonoyl chlorides to afford 1,3-thiazole derivatives, which upon further cyclization yielded 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives. Some of the newly synthesized compounds demonstrated significant anti-arrhythmic activity, offering a potential pathway for the development of new therapeutic agents in this domain (H. Abdel‐Aziz, B. F. Abdel-Wahab, M. El-Sharief, & Mohamed M. Abdulla, 2009).

Kinetic Studies on Thiadiazoles

The kinetics of reactions involving 2-aryl-5-chloro-1,3,4-thiadiazoles and piperidine were studied to understand the nucleophilic exchange mechanisms. The study provided insights into the reactivity and potential synthetic applications of thiadiazole derivatives in the presence of piperidine, contributing to the broader understanding of these heterocyclic compounds (A. Alemagna, T. Bacchetti, & P. Beltrame, 1968).

Antibacterial Agents

Acetylenic derivatives of 1,3,4-Thiadiazole, featuring a piperidine moiety, were synthesized and evaluated for their antibacterial and antifungal activities. The research aimed to explore the potential of these compounds in developing new antibacterial agents, highlighting the versatile applications of thiadiazole and piperidine derivatives in medicinal chemistry (Anwar A. Tamer & Ahlam J Qassir, 2019).

properties

IUPAC Name |

3-chloro-4-piperidin-1-yl-1,2,5-thiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3S/c8-6-7(10-12-9-6)11-4-2-1-3-5-11/h1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCQNXWQHJHOKRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NSN=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355616 |

Source

|

| Record name | 1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

173053-54-8 |

Source

|

| Record name | 1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B179509.png)

![Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]-](/img/structure/B179541.png)